Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine, also known as Nε-Cbz-Nα-tosyl-L-lysine or Tos-Lys (Z)-OH, is a chemical compound with the molecular formula C21H26N2O6S .
Molecular Structure Analysis
The molecular weight of this compound is 434.51 . The compound is solid at 20 degrees Celsius .Physical and Chemical Properties Analysis
This compound is a white to almost white powder or crystal . It has a melting point range of 121.0 to 124.0 °C . The specific rotation [a]20/D is +13.0 to +16.0 deg (C=1, EtOH) . It is almost transparent in hot toluene .Scientific Research Applications
Multivalent Ligand Design
Comb-type copolymers, incorporating a polyacrylamide backbone with poly(L-lysine) grafts, utilize Nε-Carbobenzoxy-Nα-tosyl-L-lysine for the regulation of amino group clusters, facilitating the design of multivalent ligands. This approach aids in the sensitive detection of cell interactions and the investigation of ligand affinity for receptors, highlighting its application in biomaterial science and drug delivery systems (Asayama, Maruyama, & Akaike, 1999).
HIV-Protease Inhibitors
Nε-Carbobenzoxy-Nα-tosyl-L-lysine derivatives have been evaluated for their potential as HIV-protease inhibitors. The modification of lysine with specific functional groups has led to the development of compounds with significant potency against the HIV virus, demonstrating the compound's relevance in medicinal chemistry and antiviral drug development (Stranix et al., 2003).
Protein Modifications
The conversion of Amadori products to Nε-(carboxymethyl)lysine under alkaline conditions has been studied using Nε-Carbobenzoxy-Nα-tosyl-L-lysine as a model compound. This research has implications for understanding glycation processes and the formation of advanced glycation end-products (AGEs), which are significant in diabetes, aging, and various diseases (Nagai et al., 1998).
Bio-inspired Hybrid Fibers
Nε-Carbobenzoxy-Nα-tosyl-L-lysine has been utilized in the synthesis of poly(L-lysine) derivatives, which function as substrates for enzyme-mediated cross-linking, leading to the creation of bio-inspired hybrid fibers. This application underscores the compound's utility in biomaterials engineering, offering a novel approach to developing reinforced hybrid fibers with improved mechanical strength (Tonegawa et al., 2004).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of Tos-Lys(Z)-OH is not fully understood. It is known to be involved in the inhibition of certain enzymes. For instance, it has been reported that Tos-Lys-CH2Cl, a related compound, is an irreversible inhibitor of the serine protease, trypsin . The compound forms a complex with the enzyme, leading to its inactivation .
Biochemical Pathways
Given its inhibitory effect on certain enzymes, it can be inferred that it may impact the pathways these enzymes are involved in .
Result of Action
Based on its inhibitory effect on certain enzymes, it can be inferred that it may alter the normal functioning of these enzymes, leading to changes at the molecular and cellular levels .
Properties
IUPAC Name |
(2S)-2-[(4-methylphenyl)sulfonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-16-10-12-18(13-11-16)30(27,28)23-19(20(24)25)9-5-6-14-22-21(26)29-15-17-7-3-2-4-8-17/h2-4,7-8,10-13,19,23H,5-6,9,14-15H2,1H3,(H,22,26)(H,24,25)/t19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWGRGGVKUEBSE-IBGZPJMESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555575 |
Source
|
Record name | N~6~-[(Benzyloxy)carbonyl]-N~2~-(4-methylbenzene-1-sulfonyl)-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50555575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34235-82-0 |
Source
|
Record name | N~6~-[(Benzyloxy)carbonyl]-N~2~-(4-methylbenzene-1-sulfonyl)-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50555575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.